

Unraveling Villosin C: A Comparative Guide to its Stereochemical Validation

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The stereochemistry of the natural product **Villosin C**, a $17(15 \rightarrow 16)$ -abeo-abietane diterpenoid, has been definitively confirmed through total synthesis and comparative analysis with a natural sample. This guide provides a detailed comparison of the synthesized **Villosin C** and its epimer, highlighting the analytical techniques that were crucial in validating the originally proposed stereostructure.

First isolated in 1994 from Teucrium divaricatum subsp. villosum, the proposed structure of **Villosin C** has now been unequivocally verified. A recent 2024 publication in Organic Chemistry Frontiers by Zhou et al. details the first total synthesis of (±)-**Villosin C**. This work was instrumental in confirming the compound's stereochemistry, a task that proved challenging due to the indistinguishable NMR spectra of **Villosin C** and its C16 epimer. The final validation was achieved through meticulous HPLC analysis against a natural sample of **Villosin C**.[1]

Comparative Analysis of Synthetic (±)-Villosin C and its Epimer

The total synthesis produced both (±)-**Villosin C** and its C16 epimer. While spectroscopic analysis by Nuclear Magnetic Resonance (NMR) was initially employed to determine the structure, the resulting data for both compounds were found to be virtually identical, making a definitive assignment based on NMR alone impossible. This led the researchers to utilize High-Performance Liquid Chromatography (HPLC) for a direct comparison with an authentic natural sample.



Spectroscopic Data

The ¹H and ¹³C NMR data for synthetic (±)-**Villosin C** and its epimer showed no significant differences, underscoring the limitations of this technique for distinguishing between these particular stereoisomers.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) of Synthetic (±)-Villosin C and its Epimer

Chemical Shift (δ) ppm	Synthetic (±)-Villosin C	Synthetic (±)-16-epi- Villosin C
12.60 (s, 1H)	1	✓
6.93 (s, 1H)	1	✓
5.10 (m, 1H)	1	/
4.97 (dd, J = 9.2, 4.0 Hz, 1H)	1	/
4.63 (t, J = 9.2 Hz, 1H)	1	/
3.86 (s, 3H)	1	✓
3.28 (d, J = 12.0 Hz, 1H)	1	/
2.85 (m, 1H)	1	✓
2.29 (m, 1H)	1	1
1.80-1.65 (m, 3H)	1	1
1.59 (s, 3H)	1	✓
1.50-1.40 (m, 2H)	1	✓
1.30 (s, 3H)	1	✓
0.95 (s, 3H)	1	/

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃) of Synthetic (±)-**Villosin C** and its Epimer



Chemical Shift (δ) ppm	Synthetic (±)-Villosin C	Synthetic (±)-16-epi- Villosin C
197.9	✓	/
158.4	/	/
155.6	✓	1
139.2	✓	1
125.8	✓	1
118.4	✓	1
108.2	✓	1
82.1	✓	1
71.8	✓	1
60.5	✓	1
48.9	✓	1
41.7	✓	1
38.6	✓	1
36.1	✓	1
33.5	✓	1
29.8	✓	1
25.1	✓	1
22.0	✓	/
19.3	/	1
18.9	/	1

Chromatographic Data



Given the ambiguity of the NMR data, HPLC analysis was employed as the definitive method for stereochemical assignment. The synthetic racemate of **Villosin C** was separated into its enantiomers, and one of these matched the retention time of the natural sample, thus confirming the correct stereostructure.

Table 3: HPLC Analysis of Synthetic and Natural Villosin C

Compound	Retention Time (min)
Synthetic (±)-Villosin C (Enantiomer 1)	10.2
Synthetic (±)-Villosin C (Enantiomer 2)	11.5
Natural Villosin C	11.5
Synthetic (±)-16-epi-Villosin C	9.8

Experimental Protocols

The following are the key experimental methodologies used in the validation of **Villosin C**'s stereochemistry.

Synthesis of (±)-Villosin C and (±)-16-epi-Villosin C

The synthesis of (\pm) -**Villosin C** and its epimer was achieved through a multi-step sequence. The final step involved an iodoetherification reaction which produced a mixture of the two epimers. These were then separated by flash column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC)

The HPLC analysis was performed using a chiral column to separate the enantiomers of the synthetic racemate. The mobile phase and flow rate were optimized to achieve baseline separation. The retention time of the natural sample was then compared to the separated enantiomers of the synthetic (±)-**Villosin C** and its epimer.

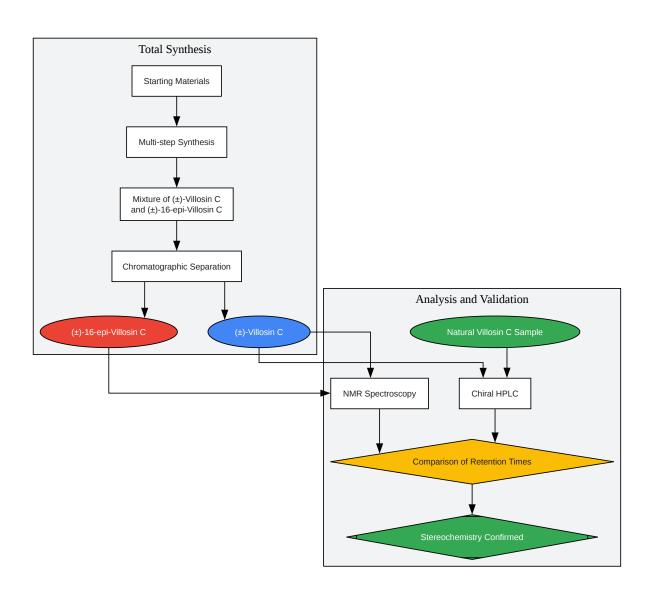


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Workflow for Stereochemical Validation

The logical flow of the experimental process to validate the stereochemistry of ${\bf Villosin}~{\bf C}$ is depicted below.





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Caption: Workflow for the validation of Villosin C stereochemistry.



In conclusion, the total synthesis of (±)-**Villosin C** and its subsequent analysis by chiral HPLC in comparison with a natural sample have definitively confirmed its stereochemistry. This work highlights the importance of employing multiple analytical techniques, particularly when standard methods like NMR spectroscopy prove inconclusive.

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References

- 1. Total synthesis of (±)-villosin C and (±)-teuvincenone B Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01841E [pubs.rsc.org]
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